Benzenesulfonamide, 4-chloro-N-(3,5-dichlorophenyl)-3-nitro-
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Overview
Description
Benzenesulfonamide, 4-chloro-N-(3,5-dichlorophenyl)-3-nitro- is a chemical compound with the molecular formula C12H8Cl3NO2S and a molecular weight of 336.626 g/mol . This compound is known for its unique chemical structure, which includes a benzenesulfonamide core substituted with chloro and nitro groups. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of Benzenesulfonamide, 4-chloro-N-(3,5-dichlorophenyl)-3-nitro- typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid . The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
Benzenesulfonamide, 4-chloro-N-(3,5-dichlorophenyl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of corresponding amines.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonamide, 4-chloro-N-(3,5-dichlorophenyl)-3-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-chloro-N-(3,5-dichlorophenyl)-3-nitro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzenesulfonamide, 4-chloro-N-(3,5-dichlorophenyl)-3-nitro- can be compared with other similar compounds, such as:
- 4-Chloro-N-(3,4-dichlorophenyl)benzenesulfonamide
- N-Benzhydryl-4-chloro-benzenesulfonamide
- N-(2,4-Dichlorophenyl)benzenesulfonamide
These compounds share structural similarities but differ in their specific substituents and properties. The unique combination of chloro and nitro groups in Benzenesulfonamide, 4-chloro-N-(3,5-dichlorophenyl)-3-nitro- contributes to its distinct chemical behavior and applications.
Properties
CAS No. |
646039-95-4 |
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Molecular Formula |
C12H7Cl3N2O4S |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
4-chloro-N-(3,5-dichlorophenyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H7Cl3N2O4S/c13-7-3-8(14)5-9(4-7)16-22(20,21)10-1-2-11(15)12(6-10)17(18)19/h1-6,16H |
InChI Key |
FCWVUYHHAUSXHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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